molecular formula C18H25N9O B5502694 4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine

4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine

Cat. No.: B5502694
M. Wt: 383.5 g/mol
InChI Key: ZMAJMETUWHFWBP-UHFFFAOYSA-N
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Description

4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine is a useful research compound. Its molecular formula is C18H25N9O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.21820645 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and biological evaluation of novel derivatives that share structural motifs with the specified compound, particularly those incorporating 1,2,4-triazole and piperidine groups. These compounds have been shown to exhibit significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and demonstrated excellent antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Research

Compounds bearing 1,2,4-triazole and piperidine motifs have also been studied for their potential anticancer activities. Molecular docking studies and analyses of molecular stability and conformational aspects suggest that these derivatives could act as effective inhibitors against specific cancer targets, such as the Epidermal Growth Factor Receptor (EGFR), indicating a possible role in anticancer drug development (Karayel, 2021).

Synthesis and Structural Studies

Research into the synthesis of related compounds, such as those incorporating azole rings and piperidine, has been extensive, aiming to develop novel molecules with potential therapeutic applications. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving piperidine in refluxing ethanol has been reported, highlighting the versatility of these chemical frameworks in drug design and development (Goli-Garmroodi et al., 2015).

Ligand Design for Bioactive Molecules

The design and synthesis of ligands based on 1,2,4-triazole and piperidine units for binding to metal ions demonstrate the application of such compounds in medicinal chemistry and bioinorganic chemistry. These studies pave the way for the development of metal-based drugs and diagnostic agents, showcasing the chemical versatility and applicability of these frameworks (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Mechanism of Action

The mechanism of action of imidazole and triazole derivatives can vary widely depending on the specific compound and its biological target. For example, some compounds may exhibit their effects through interactions with specific enzymes or receptors .

Safety and Hazards

The safety and hazards of imidazole and triazole derivatives can vary widely depending on the specific compound. Some are used as drugs and have been thoroughly tested for safety, while others may be harmful or toxic .

Future Directions

The future of imidazole and triazole research lies in the development of new synthetic methodologies and the discovery of new applications for these versatile heterocycles . This includes overcoming current limitations and challenges in their synthesis .

Properties

IUPAC Name

1-[4-[4-ethyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N9O/c1-3-27-16(10-25-9-6-20-14(25)2)22-23-18(27)15-4-7-24(8-5-15)17(28)11-26-13-19-12-21-26/h6,9,12-13,15H,3-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJMETUWHFWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=NC=N3)CN4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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